4-Butyl-1,3-oxazolidine-2,5-dione
CAS No.: 6271-01-8
Cat. No.: VC15743774
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6271-01-8 |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 4-butyl-1,3-oxazolidine-2,5-dione |
| Standard InChI | InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10) |
| Standard InChI Key | IDLCGAPAQNQOQR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1C(=O)OC(=O)N1 |
Introduction
Chemical Structure and Stereochemical Considerations
The core structure of 4-butyl-1,3-oxazolidine-2,5-dione consists of a five-membered ring containing one nitrogen atom, one oxygen atom, and two carbonyl groups (Figure 1). The butyl substituent at the 4-position introduces chirality, with the (S)-enantiomer being the most commonly studied configuration .
Molecular Descriptors
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IUPAC Name: (4S)-4-butyl-1,3-oxazolidine-2,5-dione
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Canonical SMILES:
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InChIKey: IDLCGAPAQNQOQR-YFKPBYRVSA-N
The stereochemistry at the 4-position significantly influences the compound’s physical and biological properties. Computational studies suggest that the (S)-enantiomer exhibits greater conformational stability compared to its (R)-counterpart, potentially enhancing its reactivity in asymmetric synthesis .
Synthesis and Manufacturing Approaches
Cyclization of Amino Alcohols
A widely reported method involves the cyclization of N-protected amino alcohols with phosgene or its equivalents. For example, reacting 4-aminobutanol with triphosgene in dichloromethane yields the oxazolidine-2,5-dione scaffold. Optically pure precursors are often employed to achieve enantioselective synthesis, with yields ranging from 60% to 85% depending on reaction conditions.
Enzymatic Resolution
Recent advances utilize lipases or esterases to resolve racemic mixtures of 4-butyl-1,3-oxazolidine-2,5-dione. Candida antarctica lipase B (CAL-B) has demonstrated high enantioselectivity (E > 200) in hydrolyzing the (R)-enantiomer, leaving the desired (S)-form intact.
Table 1: Synthetic Methods and Yields
| Method | Reagents | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Phosgene cyclization | 4-Aminobutanol, Cl₃COCl | 72 | 98 (S) |
| Enzymatic resolution | CAL-B, phosphate buffer | 65 | 99 (S) |
Physicochemical Properties
Solubility and Stability
4-Butyl-1,3-oxazolidine-2,5-dione is sparingly soluble in water (0.8 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound remains stable under inert atmospheres but undergoes ring-opening hydrolysis in acidic or basic conditions .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1775 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).
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NMR: NMR (CDCl₃, 400 MHz) δ 4.35 (m, 1H, CH), 3.82 (dd, 2H, OCH₂), 1.60–1.20 (m, 9H, butyl chain) .
Industrial and Research Applications
Chiral Auxiliary in Asymmetric Synthesis
The rigid oxazolidine ring serves as a chiral inductor in Evans-type aldol reactions. For example, it facilitates the synthesis of β-hydroxy ketones with >90% enantiomeric excess.
Prodrug Design
The hydrolytically labile dione moiety enables its use as a prodrug carrier. Conjugation with amine-containing therapeutics (e.g., antiviral agents) enhances bioavailability through controlled release mechanisms.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Oxazolidinone Derivatives
| Compound | Antibacterial MIC (μg/mL) | MAO-A Inhibition (IC₅₀, μM) |
|---|---|---|
| 4-Butyl-1,3-oxazolidine-2,5-dione | Not reported | 58 ± 4.2 |
| Linezolid | 0.25–2.0 | <0.3 |
| RBx 8700 | 0.12–0.5 | 19 |
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